molecular formula C18H20FN3S B5575649 N-benzyl-4-(2-fluorophenyl)piperazine-1-carbothioamide

N-benzyl-4-(2-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B5575649
M. Wt: 329.4 g/mol
InChI Key: OPDQENDKMQYWAZ-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-fluorophenyl)piperazine-1-carbothioamide, also known as BFPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BFPT belongs to the class of piperazine derivatives, which are known to have diverse biological activities.

Scientific Research Applications

Novel Compounds Synthesis and Biological Activities

A range of studies has focused on synthesizing new derivatives of piperazine and evaluating their biological activities. For example, derivatives of piperazine doped with Febuxostat were synthesized, exhibiting promising antiviral and antimicrobial activities (Reddy et al., 2013). Similarly, the preparation and antimicrobial activity evaluation of new bi- and triheterocyclic azoles have been investigated, with some compounds showing excellent antimicrobial activity on test microorganisms (Demirci et al., 2013).

Antimicrobial and Antifungal Applications

The synthesis of novel compounds and their antimicrobial efficacy is a recurring theme. For instance, novel piperazine-based heterocyclic compounds have been synthesized, showing significant antimicrobial activities (Ozdemir et al., 2017). Another study synthesized derivatives with antimicrobial and hypoglycemic activities, indicating the potential for diverse therapeutic applications (Al-Abdullah et al., 2015).

Investigation into Binding Mechanisms and Drug Design

Research has also delved into understanding the binding mechanisms of these compounds to biological targets. For example, the binding of Hoechst 33258 to the minor groove of B-DNA has been studied, providing insights into the interaction between small molecules and DNA (Pjura et al., 1987). This type of research is critical for the development of new therapeutic agents.

Fungicidal Activity and Chemical Synthesis

The fungicidal activity of specific piperazine derivatives has been evaluated, showing that certain compounds exhibit higher inhibitory activity towards filamentous fungi than standard antibiotics (Wieczorek et al., 2014). Additionally, the development of fluorine-18-labeled antagonists for imaging studies indicates the versatility of these compounds in both therapeutic and diagnostic applications (Lang et al., 1999).

Mechanism of Action

While the specific mechanism of action for “N-benzyl-4-(2-fluorophenyl)piperazine-1-carbothioamide” is not available, piperazine derivatives often act as central nervous system stimulants .

Safety and Hazards

Piperazine derivatives can pose various safety hazards. For example, 1-(4-Fluorobenzyl)piperazine can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Piperazine derivatives are being studied for their potential as therapeutic agents. For instance, some piperazine derivatives have shown potential as α-amylase inhibitors, which could be useful in the treatment of type 2 diabetes .

Properties

IUPAC Name

N-benzyl-4-(2-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3S/c19-16-8-4-5-9-17(16)21-10-12-22(13-11-21)18(23)20-14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDQENDKMQYWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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